molecular formula C14H15N B1610523 3-(3,5-Dimethylphenyl)aniline CAS No. 783325-73-5

3-(3,5-Dimethylphenyl)aniline

Cat. No.: B1610523
CAS No.: 783325-73-5
M. Wt: 197.27 g/mol
InChI Key: TURLSKOYQKDDNX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)aniline: is an organic compound with the molecular formula C14H15N It is a derivative of aniline, where the aniline ring is substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted anilines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated systems and process optimization techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Quinones, nitro compounds.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted anilines with various functional groups.

Scientific Research Applications

3-(3,5-Dimethylphenyl)aniline has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with therapeutic properties.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group.

    3,5-Dimethylaniline: A derivative of aniline with two methyl groups attached to the phenyl ring. It is used in the synthesis of various organic compounds.

Uniqueness: 3-(3,5-Dimethylphenyl)aniline is unique due to the presence of both the aniline and 3,5-dimethylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURLSKOYQKDDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479022
Record name 3-(3,5-Dimethylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783325-73-5
Record name 3-(3,5-Dimethylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline, 8, (17.2 g, 0.10 mol), 3,5-dimethylphenylboronic acid (16.5 g, 0.11 mol), CsF (50 g, 0.33 mol), Pd2(dba)3 (0.92 g, 5 mmol) in 50 mL anhydrous THF was added a solution of P(t-Bu)3 (0.49 g, 2.4 mmol) in 3 mL of THF. The exothermal reaction was cooled using a water bath. The solution mixture was stirred at room temperature for 2 hours and concentrated in vacuo. The residue was dissolved in methylene chloride and washed with water. The combined organic layers were dried over MgSO4 and solvents were evaporated. Purification of the orange residue by flash chromatography (100:10:1 hexanes:ethyl acetate:triethylamine) afforded 9 (20.0 g, 99%) as a brown oil. 1H-NMR δ=2.30 (s, 6H), 3.53 (bs, 2H), 6.50 (dd, J=2.5 Hz, 7.1 Hz, 1H), 6.77 (d, J=1.6 Hz, 2.2 Hz, 1M), 6.91 (s, 1H), 6.94 (dd, J=1.2 Hz, 2.5 Hz, 1H), 7.10-7.15 (m, 3H). 13C-NMR δ=22.2, 115.4, 119.3, 125.7, 129.5, 130.2, 138.7, 141.8, 143.3, 145.7. Anal. calcd. for C14H15N: C, 85.28; H, 7.61; N, 7.11. Found: C, 85.61; H, 8.01; N, 7.00.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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